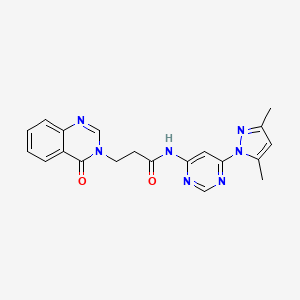

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-13-9-14(2)27(25-13)18-10-17(21-11-22-18)24-19(28)7-8-26-12-23-16-6-4-3-5-15(16)20(26)29/h3-6,9-12H,7-8H2,1-2H3,(H,21,22,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYVMAJGDIRGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, target interactions, and potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, particularly focusing on its interactions with specific biological targets:

1. Adenosine Receptor Inhibition

Research indicates that the compound exhibits high affinity for adenosine receptors, particularly:

- Adenosine A2A receptor (Human) : Ki = 2.10 nM, ΔG° = -11.7 kcal/mol.

- Adenosine A1 receptor (Human) : Ki = 210 nM .

These data suggest that the compound may play a role in modulating neurotransmission and could have implications for neurological disorders.

2. Potassium Voltage-Gated Channel Inhibition

The compound also interacts with potassium channels:

- hERG channel (Human) : IC50 = 650 nM.

This interaction is critical as it relates to cardiac safety profiles in drug development .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Binding : The binding affinity to adenosine receptors suggests a potential role in anti-inflammatory and neuroprotective pathways.

- Ion Channel Modulation : Inhibition of potassium channels may influence cardiac action potentials and neuronal excitability.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds within the same chemical class:

Study 1: Anti-inflammatory Activity

In a study focusing on pyrazole derivatives, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . These findings indicate potential therapeutic applications in treating inflammatory diseases.

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of related compounds against human cancer cell lines (e.g., T-47D and UACC-257). Results showed promising cytotoxic effects, with IC50 values indicating effective growth inhibition . Molecular docking studies further supported these findings by suggesting strong binding interactions with cancer-related targets.

Data Summary Table

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer properties of compounds similar to N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Research indicates that derivatives of quinazoline and pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent inhibition of cell proliferation in breast and lung cancer models, suggesting that this compound may also possess similar efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. In vitro studies have shown that related pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways .

Enzyme Inhibition

This compound has also been investigated as an inhibitor of specific enzymes involved in disease pathways. Notably, its potential as a dihydroorotate dehydrogenase inhibitor has been documented, which may lead to applications in treating autoimmune diseases like rheumatoid arthritis .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities. One derivative exhibited IC50 values lower than those of established chemotherapeutics against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The study concluded that modifications to the pyrazole ring enhanced anticancer activity, indicating a promising avenue for further research on this compound .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity through mechanisms involving membrane disruption and metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.